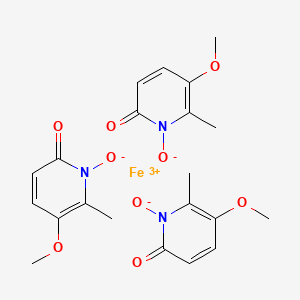
iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one is a chemical compound with the CAS number 72907-24-5 This compound is characterized by the presence of an iron ion in the +3 oxidation state, coordinated with a 5-methoxy-6-methyl-1-oxidopyridin-2-one ligand
Vorbereitungsmethoden
The synthesis of iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one typically involves the coordination of iron(3+) ions with the 5-methoxy-6-methyl-1-oxidopyridin-2-one ligand. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be carried out under reflux conditions to ensure complete coordination. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one can undergo various chemical reactions, including:
Oxidation: The iron(3+) ion can participate in redox reactions, where it may be reduced to iron(2+).
Substitution: The ligand can be substituted with other ligands under appropriate conditions.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution and complexation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an iron supplement or in the treatment of iron-related disorders.
Wirkmechanismus
The mechanism of action of iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one involves the coordination of the iron(3+) ion with the ligand, which stabilizes the iron in its +3 oxidation state. The compound can interact with various molecular targets, including enzymes and proteins involved in iron metabolism. The pathways involved may include redox reactions and ligand exchange processes .
Vergleich Mit ähnlichen Verbindungen
Iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one can be compared with other iron(3+) complexes, such as:
Iron(3+);5-chloro-6-methyl-1-oxidopyridin-2-one: Similar structure but with a chlorine substituent.
Iron(3+);5-methoxy-6-ethyl-1-oxidopyridin-2-one: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
72907-24-5 |
|---|---|
Molekularformel |
C21H24FeN3O9 |
Molekulargewicht |
518.3 g/mol |
IUPAC-Name |
iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one |
InChI |
InChI=1S/3C7H8NO3.Fe/c3*1-5-6(11-2)3-4-7(9)8(5)10;/h3*3-4H,1-2H3;/q3*-1;+3 |
InChI-Schlüssel |
SWNXWWAMHQEZAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=O)N1[O-])OC.CC1=C(C=CC(=O)N1[O-])OC.CC1=C(C=CC(=O)N1[O-])OC.[Fe+3] |
Kanonische SMILES |
CC1=C(C=CC(=O)N1[O-])OC.CC1=C(C=CC(=O)N1[O-])OC.CC1=C(C=CC(=O)N1[O-])OC.[Fe+3] |
Key on ui other cas no. |
72907-24-5 |
Synonyme |
antibiotic BN-227-F BN 227-F BN-227-F G1549 ferric complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















